molecular formula C13H26N2O2 B13487044 tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

Cat. No.: B13487044
M. Wt: 242.36 g/mol
InChI Key: QDPJHDPETSIJBG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl-substituted ethylamine backbone protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the synthesis of enantiomerically pure amines for drug development. Its stereochemistry at the C2 position (R-configuration) and the bulky cyclohexyl group influence its reactivity, solubility, and interactions in biological systems .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

QDPJHDPETSIJBG-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1CCCCC1)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)N

Origin of Product

United States

Preparation Methods

Preparation from N-Boc-L-cyclohexylglycinol via Mesylation and Azide Substitution

This method involves converting N-Boc-L-cyclohexylglycinol to the corresponding mesylate, followed by azide substitution and reduction to the amine.

Step Reagents & Conditions Operation Details Yield & Notes
Mesylation Methanesulfonyl chloride, triethylamine, dichloromethane, 0°C for 3 h N-Boc-L-cyclohexylglycinol (1 g, 4.1 mmol) dissolved in DCM; TEA added at 0°C; mesyl chloride added dropwise; stirred 3 h Crude mesylate obtained as oil, used without purification
Azide substitution Sodium azide, DMSO, 70°C for 6 h Mesylate dissolved in DMSO; NaN3 added; heated at 70°C; cooled; extracted with ethyl acetate tert-butyl N-[(2R)-2-azido-2-cyclohexylethyl]carbamate obtained
Reduction Hydrogenation or Staudinger reduction (not detailed) Azide reduced to amine Final product tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate obtained

This approach allows for retention of stereochemistry and provides a straightforward route from the amino alcohol intermediate.

Alkylation of N-Boc-L-cyclohexylglycinol with Propargyl Bromide Followed by Reduction

An alternative approach involves alkylation of the hydroxyl group using propargyl bromide under basic conditions, followed by subsequent transformations to introduce the amino group.

Step Reagents & Conditions Operation Details Yield & Notes
Alkylation Sodium hydride, THF, 0°C to RT, 5 h N-Boc-L-cyclohexylglycinol treated with NaH at 0°C; propargyl bromide added; stirred 1 h at 0°C, then 4 h at RT Product isolated after aqueous work-up and extraction
Further transformations Reduction or ring-opening (specifics not detailed) Conversion of alkyne to amine functionality Provides access to β-amino esters and related derivatives

Reductive Ring Opening of Aziridine-2-carboxylates

A literature method describes the synthesis of β-amino esters, including tert-butyl carbamates, via reductive ring opening of aziridine-2-carboxylates. This method can be adapted for the preparation of this compound by using appropriate aziridine precursors.

  • The aziridine ring is opened reductively using hydride donors.
  • Stereochemical control is achieved by the chiral aziridine starting material.
  • This method is useful for preparing enantiomerically enriched β-amino esters and carbamates.

Coupling Reaction for Complex Derivatives (Patent Method)

A patented method describes the preparation of complex tert-butyl N-substituted carbamates related to the target compound by coupling tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the presence of a base in organic solvents.

  • This method is relevant for preparing advanced intermediates with the this compound motif.
  • The reaction improves yield and purity by reducing reaction medium viscosity.
  • It is applied in the synthesis of pharmaceutical agents like Edoxaban.
Method Key Reagents Conditions Yield/Notes Reference
Mesylation of N-Boc-L-cyclohexylglycinol + Azide substitution Methanesulfonyl chloride, TEA, NaN3, DMSO 0°C to 70°C, 3-6 h Efficient, stereoretentive, intermediate used without purification
Alkylation with propargyl bromide NaH, THF, 0°C to RT 5 h total Allows further functionalization, moderate yields
Reductive ring opening of aziridine-2-carboxylates Hydride donors, chiral aziridines Varies Provides enantiopure β-amino esters
Coupling with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Base, organic solvent Ambient temperature, stirring High yield and purity for advanced derivatives
  • The mesylation/azide substitution route is widely used due to operational simplicity and good stereochemical control.
  • Use of triethylamine or pyridine as bases in mesylation ensures mild conditions and minimal side reactions.
  • Sodium azide substitution proceeds efficiently in polar aprotic solvents like DMSO at elevated temperatures.
  • Reductive ring opening of aziridines offers a stereoselective alternative but requires access to chiral aziridine precursors.
  • The patented coupling method highlights the importance of reaction medium optimization to enhance yield and purity in complex molecule synthesis.
  • Analytical data such as ^1H NMR and mass spectrometry confirm product identity and purity at each step.

This compound can be prepared through multiple synthetic routes, with the mesylation-azide substitution pathway being the most straightforward and commonly employed. Alternative methods such as alkylation and reductive ring opening provide complementary strategies for stereoselective synthesis. Advanced coupling reactions enable incorporation of this moiety into more complex molecules for pharmaceutical applications. Careful control of reaction conditions and purification steps ensures high yield and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the stabilization of the amine group and prevention of nucleophilic attacks .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate, highlighting variations in cyclic substituents, stereochemistry, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Application/Notes
tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate 1016971-66-6 C₁₀H₂₀N₂O₂ 200.28 Cyclopentyl ring, (1R,2R) configuration Intermediate for chiral amines
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₉NO₃ 201.27 Hydroxyl substituent, (1R,2S) configuration Solubility modifier in peptide synthesis
tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate C₁₀H₂₀N₂O₂ 200.28 Pyrrolidine ring, (2R)-methyl substitution Precursor for heterocyclic drug candidates
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.31 Cyclobutyl ring, aminoethyl side chain Used in constrained peptide analogs
tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate 951127-25-6 C₁₇H₂₂F₂NO₄ 354.36 Pyran ring, difluorophenyl substituent Intermediate for Omarigliptin (antidiabetic drug)

Key Observations :

Cyclic Substituents : Cyclohexyl and cyclopentyl analogs (e.g., CAS 1016971-66-6) exhibit enhanced steric bulk compared to smaller rings like cyclobutyl, affecting their binding affinity in target proteins .

Stereochemistry : The (2R)-configuration in the target compound contrasts with (1R,2S)-hydroxycyclopentyl derivatives (CAS 1330069-67-4), which introduce polarity via hydroxyl groups .

Functional Groups : Derivatives with fluorinated aryl groups (e.g., CAS 951127-25-6) demonstrate improved metabolic stability in drug candidates .

Characterization Techniques :

  • X-ray Crystallography : Used to confirm stereochemistry, as demonstrated for tert-butyl N-hydroxycarbamate derivatives .
  • NMR Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR data (e.g., δ 1.4 ppm for Boc methyl groups) are critical for verifying purity and structure .
  • Computational Tools : Programs like SHELX and Mercury aid in refining crystal structures and visualizing molecular conformations .

Biological Activity

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate, with the CAS number 1269839-78-2, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of carbamate derivatives, which are known for their diverse pharmacological properties.

  • Chemical Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino acid derivative.

Biological Activity

The biological activity of this compound is primarily associated with its potential as an inhibitor of proteases and other enzymes. The following sections detail its mechanisms of action, efficacy in various assays, and relevant case studies.

Research indicates that compounds similar to this compound can act as protease inhibitors. For instance, studies have shown that dipeptide-type compounds can effectively inhibit the SARS-CoV 3CL protease, which is crucial for viral replication. The structural features of these compounds, such as the presence of specific moieties that enhance hydrophobic interactions and hydrogen bonding capabilities, contribute significantly to their inhibitory potency .

Efficacy in Biological Assays

The compound's efficacy has been evaluated through various in vitro assays. Key findings include:

Compound IC50 (μM) Mechanism
This compoundTBDProtease inhibition
Related compounds0.39 - 14.0Varying protease inhibition

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potential effectiveness in therapeutic applications.

Case Studies

  • Inhibition of SARS-CoV Protease : A study conducted on related carbamate derivatives demonstrated their ability to inhibit the SARS-CoV 3CL protease effectively. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Neuropharmacological Studies : Other studies have explored the effects of similar compounds on neurotransmitter systems, suggesting potential applications in treating neurological disorders through modulation of amine receptors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate to improve yield and stereochemical purity?

  • Methodological Answer : The synthesis often employs tert-butyl chloroformate and a chiral cyclohexylethylamine derivative under anhydrous conditions with a base (e.g., triethylamine). Key parameters include temperature control (0–5°C during coupling), stoichiometric ratios (1:1.2 amine to chloroformate), and chiral resolution via recrystallization or chiral chromatography . Monitoring reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) ensures minimal byproduct formation.

Q. What strategies are effective for protecting the amino group during functionalization of this carbamate derivative?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is widely used due to its stability under basic and nucleophilic conditions. Deprotection is achieved with HCl/dioxane or TFA/CH₂Cl₂ (1:4 v/v) at 0°C. For selective modifications, orthogonal protection (e.g., Fmoc) can be introduced prior to Boc removal, enabling sequential functionalization of the amino group .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For purity assessment, HPLC with a chiral column (e.g., Chiralpak AD-H, isocratic elution with hexane:IPA 90:10) resolves enantiomeric excess (>98% ee). IR spectroscopy verifies carbamate C=O stretching at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The 2R configuration enhances steric hindrance, slowing acylation rates compared to its 2S counterpart. Kinetic studies (monitored via ¹H NMR) show a 30% reduction in coupling efficiency with DCC/HOBt. Computational modeling (DFT at B3LYP/6-31G*) predicts higher activation energy for the R-isomer due to unfavorable orbital overlap .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous carbamates?

  • Methodological Answer : Discrepancies arise from varying assay conditions (e.g., cell lines, solvent concentrations). Standardization using a unified protocol (e.g., MTT assay in HEK-293 cells with 1% DMSO vehicle) and meta-analysis of IC₅₀ values from peer-reviewed studies (e.g., J. Med. Chem.) can clarify structure-activity relationships. Cross-validation with SPR binding assays further reduces variability .

Q. How can researchers design experiments to probe the metabolic stability of this carbamate in hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM, 1 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Sample aliquots at 0, 15, 30, and 60 min for LC-MS/MS analysis. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control (verapamil) to assess CYP450-mediated degradation pathways .

Q. What computational tools predict the compound’s interaction with enzymatic targets (e.g., proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (PDB: 3TNT) identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of hydrogen bonds between the carbamate carbonyl and catalytic serine residues. Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational design of inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.